3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride
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Overview
Description
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is a complex organic compound with a unique structure that includes bromine, ethoxy, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 4-ethoxyaniline, followed by the introduction of the diethylaminoethoxy group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide and diethylamine are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and diethylamino groups can enhance binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-Bromo-4-butoxy-5-methoxybenzaldehyde
- 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is unique due to the presence of the diethylaminoethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide enhanced selectivity and potency in various applications.
Properties
CAS No. |
98656-56-5 |
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Molecular Formula |
C14H24BrClN2O2 |
Molecular Weight |
367.71 g/mol |
IUPAC Name |
[3-bromo-4-[2-(diethylamino)ethoxy]-5-ethoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C14H23BrN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H |
InChI Key |
XXCZNUYVSSRRAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Br)[NH3+])OCC.[Cl-] |
Origin of Product |
United States |
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